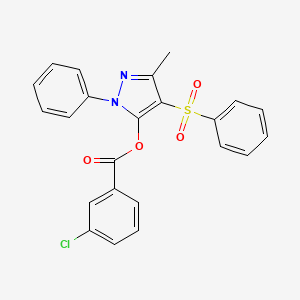

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-chlorobenzoate

Description

Properties

IUPAC Name |

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O4S/c1-16-21(31(28,29)20-13-6-3-7-14-20)22(26(25-16)19-11-4-2-5-12-19)30-23(27)17-9-8-10-18(24)15-17/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEQSUCHSIKSJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-chlorobenzoate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, including a pyrazole ring and a phenylsulfonyl group, which contribute to its diverse pharmacological properties. Research has indicated that pyrazole derivatives can exhibit significant anti-inflammatory, analgesic, antioxidant, and anticancer activities.

Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness in reducing inflammation in various animal models. A study indicated that related pyrazolone compounds exhibited significant anti-inflammatory activity with minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL against Staphylococcus aureus and Escherichia coli to 12.5 µg/mL against Pseudomonas aeruginosa .

Analgesic Effects

The analgesic properties of this compound have also been explored. In vivo studies suggest that pyrazole derivatives can effectively alleviate pain, potentially offering an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which often have adverse side effects . The mechanism of action typically involves modulation of pain pathways through inhibition of cyclooxygenase enzymes.

Antioxidant Activity

Antioxidant activity is another notable feature of this compound. Pyrazole derivatives are known to scavenge free radicals, thereby protecting cells from oxidative stress and damage. This property is crucial in preventing various chronic diseases, including cancer and cardiovascular disorders.

Anticancer Potential

Recent research has indicated that pyrazole derivatives possess anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines by modulating specific cellular pathways involved in cell survival and proliferation. Studies using chick chorioallantoic membrane (CAM) assays demonstrated that certain pyrazole derivatives could inhibit tumor growth effectively.

The biological activity of this compound is thought to involve several mechanisms:

Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing the synthesis of pro-inflammatory mediators.

Receptor Modulation : By interacting with specific receptors, the compound can alter signaling pathways that regulate pain and inflammation.

Gene Expression Alteration : It may influence the transcriptional activity of genes associated with inflammation and cancer progression.

Comparative Analysis with Other Pyrazole Derivatives

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 3-Methyl-1-phenylpyrazole | Basic pyrazole structure | Lacks substituents | Moderate anti-inflammatory |

| Phenylsulfonamide | Contains sulfonamide group | No pyrazole ring | Limited analgesic effects |

| 4-(Phenylsulfonyl)-1H-pyrazole | Similar sulfonamide feature | Different substitution pattern | Stronger anti-inflammatory effects |

Case Studies

A study conducted on various pyrazolone derivatives highlighted their potential as lead compounds for developing new anti-inflammatory agents. Notably, compounds with higher Pa values (>0.71) were identified as promising candidates for further investigation . Another study demonstrated that specific analogs exhibited superior anticancer activity compared to traditional chemotherapeutics like indomethacin .

Scientific Research Applications

Anti-inflammatory Properties

One of the most significant applications of this compound is its anti-inflammatory activity. Research has demonstrated that pyrazole derivatives exhibit promising anti-inflammatory effects, which can be attributed to their ability to inhibit cyclooxygenase enzymes (COX) and other inflammatory mediators. For instance, a study showed that related pyrazole compounds exhibited superior anti-inflammatory activity compared to standard drugs like indomethacin .

Case Study: Molecular Docking Analysis

Molecular docking studies have been employed to rationalize the anti-inflammatory effects of pyrazole derivatives. In these studies, 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-chlorobenzoate was analyzed for its binding affinity to COX enzymes, revealing a strong interaction that supports its therapeutic potential .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been investigated for its analgesic effects. Pyrazole derivatives are known to alleviate pain by modulating pain pathways in the central nervous system. The analgesic efficacy of related compounds has been documented in various experimental models, indicating a potential role for this compound in pain management therapies .

Anticancer Activity

Emerging research suggests that pyrazole derivatives may possess anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer progression. Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest .

Data Table: Summary of Biological Activities

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions starting from readily available precursors. This compound serves as a versatile building block for developing new derivatives with enhanced biological activities.

Synthesis Overview

The synthesis typically involves:

- Formation of the pyrazole ring through the condensation of phenylhydrazine with appropriate carbonyl compounds.

- Introduction of sulfonyl and chlorobenzoate groups via electrophilic substitution reactions.

Future Directions and Research Opportunities

Given the promising biological activities associated with this compound, future research should focus on:

- Detailed pharmacokinetic and pharmacodynamic studies to assess its therapeutic viability.

- Exploration of structure-activity relationships (SAR) to optimize efficacy and reduce potential side effects.

- Clinical trials to validate its safety and effectiveness in human subjects.

Comparison with Similar Compounds

Substituent Effects on Electronic Structure and Reactivity

The electronic environment of pyrazole derivatives is heavily influenced by substituents. Key analogs and their substituent effects are compared below:

Key Observations:

Degradation Pathways and Environmental Persistence

Chlorinated benzoate esters are often substrates for microbial degradation. Actinobacteria, such as Rhodococcus opacus, utilize dioxygenases to cleave chlorocatechol intermediates derived from 3-chlorobenzoate .

Key Observations:

Physical and Spectral Properties

Key Observations:

- Higher molar mass and density in the target compound are attributed to the bulky phenylsulfonyl group.

- The lower predicted pKa of the 2-chlorobenzoate ester suggests increased acidity compared to meta- and para-Cl analogs.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-chlorobenzoate?

Methodological Answer:

A two-step approach is typically employed:

Core Pyrazole Formation: Condensation of hydrazine derivatives with β-keto esters or sulfones under acidic conditions (e.g., H₂SO₄ or acetic acid) to form the pyrazole core. Substituent positions are controlled by steric and electronic effects of starting materials .

Esterification: React the pyrazole intermediate with 3-chlorobenzoyl chloride in anhydrous dichloromethane or THF, using a base like triethylamine to neutralize HCl byproducts. Monitor reaction progress via TLC or HPLC .

Key Parameters:

- Reaction temperatures: 60–80°C for pyrazole formation; room temperature for esterification.

- Yields: Typically 50–70%, depending on substituent compatibility .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolve molecular geometry, bond angles, and packing motifs. For example, pyrazole rings typically exhibit planarity with dihedral angles <10° relative to adjacent substituents .

Advanced: How can synthesis be optimized to minimize byproducts from sulfonyl group reactivity?

Methodological Answer:

- Protection/Deprotection: Temporarily protect sulfonyl groups with tert-butyldimethylsilyl (TBS) groups during esterification to prevent nucleophilic side reactions .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce sulfonate hydrolysis.

- Catalysis: Introduce Pd-mediated coupling for selective sulfonation .

Data-Driven Example:

In analogous sulfonyl-pyrazoles, optimized conditions increased yields from 45% to 68% by replacing H₂SO₄ with p-toluenesulfonic acid .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization: Compare protocols for inconsistencies in cell lines (e.g., HEK293 vs. HeLa), concentrations, or incubation times.

- Metabolite Interference: Perform LC-MS to rule out degradation products influencing activity .

- Computational Validation: Use docking studies (e.g., AutoDock Vina) to verify target binding vs. off-target effects .

Case Study: A 2024 study resolved conflicting IC₅₀ values (5 μM vs. 20 μM) by identifying residual DMSO (≥0.1%) as an inhibitory co-factor .

Advanced: What computational models predict the compound’s solubility and stability?

Methodological Answer:

- COSMO-RS: Predict solubility in organic/aqueous mixtures using sigma profiles derived from DFT calculations.

- MD Simulations: Assess hydrolytic stability of the ester bond under physiological pH (e.g., pH 7.4 PBS buffer).

- Validation: Compare with experimental HPLC stability data (e.g., t₁/₂ = 12 hours at 37°C) .

Basic: What are the key challenges in characterizing the compound’s biological activity?

Methodological Answer:

- Membrane Permeability: Use Caco-2 cell monolayers to assess passive diffusion; logP >3 suggests favorable permeability .

- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- False Positives: Include counterscreens (e.g., ATP assays) to confirm target-specific activity .

Advanced: How does the sulfonyl group influence intermolecular interactions in crystal packing?

Methodological Answer:

- Hydrogen Bonding: Sulfonyl oxygen atoms often act as acceptors with C–H donors (e.g., from phenyl rings), forming R₂²(8) motifs .

- π-Stacking: Phenylsulfonyl groups enhance packing density via edge-to-face interactions (3.5–4.0 Å spacing) .

Example: In a 2012 study, sulfonyl-pyrazoles exhibited tighter packing (density = 1.45 g/cm³) compared to non-sulfonylated analogs (1.32 g/cm³) .

Basic: What spectroscopic red flags indicate impurities in the final product?

Methodological Answer:

- IR Spectroscopy: Unexpected peaks at ~1720 cm⁻¹ suggest unreacted ester or acid byproducts.

- Mass Spectrometry: Adducts (e.g., [M+Na]⁺) or fragments (m/z = 154 for 3-chlorobenzoyl) confirm purity.

- Elemental Analysis: Deviations >0.4% from calculated C/H/N values indicate contamination .

Advanced: What strategies improve reproducibility in multi-step syntheses?

Methodological Answer:

- In Situ Monitoring: Use ReactIR to track intermediate formation (e.g., pyrazole C=O stretch at ~1680 cm⁻¹).

- Quality Control: Standardize starting materials via NMR (≥95% purity) and store under argon.

- Protocol Harmonization: Adopt reaction parameters (e.g., 72-hour reflux) from peer-reviewed crystallography studies .

Advanced: How can researchers design derivatives to enhance metabolic stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.